N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-imidazo[1,2-a]pyridin-5-yl-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOXYTKPMAYCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=NC=CN21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield the desired product . The reaction conditions often include the use of solvents like toluene and ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Common Synthetic Routes
- Multicomponent Reactions : These reactions facilitate the simultaneous formation of multiple bonds, making the synthesis efficient.
- Condensation Reactions : Often used to form amides from carboxylic acids and amines under specific conditions.
Scientific Research Applications
The applications of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide span multiple domains:
Medicinal Chemistry
The compound exhibits promising pharmacological properties:
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For example, studies have shown that related compounds induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Compounds in this class modulate inflammatory pathways and reduce cytokine production, suggesting potential therapeutic use in inflammatory diseases.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis.
Table 1: In Vitro Activity Against Mycobacterium tuberculosis
| Compound | MIC (μg/mL) | MDR Strain 11168 | MDR Strain 9160 |
|---|---|---|---|
| 10a | 0.030 | 0.047 | |
| 10b | 0.036 | 0.050 | |
| 10c | 0.026 | 0.033 | |
| 10f | 0.029 | 0.035 | |
| 10g | 0.026 | 0.034 | |
| 10i | 0.025 | 0.028 | |
| 10j | 0.036 | 0.051 |
This table summarizes the effectiveness of various derivatives against resistant strains, highlighting the compound's potential as a lead for further development.
Material Science
This compound is being explored for its use in developing novel materials with specific properties such as luminescence for optoelectronic devices.
Safety and Pharmacokinetics
In vivo studies have evaluated the safety profile of similar compounds, showing acceptable tolerability at doses up to 100 mg/kg in animal models. These findings are essential for advancing research into clinical trials.
Mechanism of Action
The mechanism of action of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic catalyst, activating carbonyl and imine groups through hybrid hydrogen- and halogen-bonding . This activation facilitates various chemical reactions, making the compound useful in synthetic chemistry.
Comparison with Similar Compounds
Compound A :
1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine
- Key Differences :
- Contains a chloropyridinylmethyl substituent and a nitro group at the 8-position.
- The imidazo[1,2-a]pyridine core is partially saturated (hexahydro), unlike the fully aromatic target compound.
- Functional Groups : Methoxy and nitro groups may enhance electrophilicity but reduce metabolic stability compared to the dimethylpropanamide group .
Compound B :
N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide
- Key Differences: Replaces the imidazo[1,2-a]pyridine core with an indazole system.
Compound C :
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
- Key Differences :
Physicochemical and Functional Group Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Imidazo[1,2-a]pyridine (aromatic) | Partially saturated imidazo[1,2-a]pyridine | Indazole | Imidazo[4,5-b]pyridine |
| Substituents | 2,2-Dimethylpropanamide | Chloropyridinylmethyl, nitro | Cyclopropylcarboxamide, pyridinyl | Ethylsulfonyl, trifluoromethyl |
| Molecular Weight (g/mol) | 217.27 | ~380 (estimated) | ~280 (estimated) | ~360 (estimated) |
| Key Functional Groups | Tertiary amide | Nitro, methoxy | Secondary amide | Sulfonyl, trifluoromethyl |
| Predicted LogP | ~2.1 (moderate lipophilicity) | ~3.5 (highly lipophilic) | ~1.8 (moderate) | ~4.0 (highly lipophilic) |
Notes:
- The 2,2-dimethylpropanamide group in the target compound provides steric bulk, which may enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis .
Biological Activity
N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₅N₃O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1242268-22-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as an electrophilic catalyst, enhancing the reactivity of carbonyl and imine groups through hybrid hydrogen and halogen bonding. This mechanism underlies its potential in medicinal chemistry, particularly in the development of new therapeutic agents.
Pharmacological Activities
Recent studies have highlighted several key pharmacological activities associated with this compound:
-
Anticancer Activity :
- Imidazo[1,2-a]pyridine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo.
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds within this class have been investigated for their anti-inflammatory properties. They modulate inflammatory pathways and reduce cytokine production in various models of inflammation.
Table 1: In Vitro Activity Against Mycobacterium tuberculosis
| Compound | MIC (μg/mL) | MDR Strain 11168 | MDR Strain 9160 |
|---|---|---|---|
| 10a | 0.030 | 0.047 | |
| 10b | 0.036 | 0.050 | |
| 10c | 0.026 | 0.033 | |
| 10f | 0.029 | 0.035 | |
| 10g | 0.026 | 0.034 | |
| 10i | 0.025 | 0.028 | |
| 10j | 0.036 | 0.051 |
This table summarizes the effectiveness of various imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting the potential of this compound as a lead compound for further development .
Safety and Pharmacokinetics
In vivo studies assessing the safety profile of related compounds have shown acceptable tolerability at doses up to 100 mg/kg in mice and rats . These findings are crucial for advancing these compounds into clinical trials.
Q & A
Q. What are the standard synthetic routes for preparing N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically employs multi-component reactions (MCRs) or Friedländer cyclization. For example, a one-pot method using 2-aminopyridine derivatives and ketones in the presence of catalysts like iodine or KSO under mild conditions (60–80°C) achieves yields >70% . Optimizing solvent polarity (e.g., DMF vs. DMSO) and stoichiometric ratios of precursors can minimize byproducts like imidazo[4,5-b]pyridine isomers. Purity is enhanced via recrystallization from ethanol or column chromatography with ethyl acetate/hexane gradients .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Key techniques include:
- H/C NMR : Peaks at δ 7.8–8.5 ppm (imidazo[1,2-a]pyridine protons) and δ 1.2–1.5 ppm (dimethyl groups) confirm core structure .
- HRMS : Molecular ion [M+H] at m/z 287.1542 (theoretical) validates molecular formula.
- FT-IR : Absorbance at 1650–1680 cm (amide C=O stretch) and 3200–3400 cm (N-H) ensure functional group integrity .
Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?
Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity. Structural analogs show MICs of 2–8 µg/mL, with SAR linked to electron-withdrawing substituents on the imidazo ring .
Advanced Research Questions
Q. How do conflicting reports on the anticancer efficacy of imidazo[1,2-a]pyridine derivatives inform experimental design?
Discrepancies arise from variations in cell lines (e.g., MCF-7 vs. HeLa), assay endpoints (apoptosis vs. proliferation), and substituent effects. To resolve contradictions:
- Perform pan-cancer panels (e.g., NCI-60) to identify sensitive lineages.
- Use kinase profiling (e.g., KINOMEscan) to map off-target effects.
- Compare pharmacokinetics (e.g., plasma stability, logP) to contextualize in vitro vs. in vivo results .
Q. What computational strategies predict the binding affinity of this compound to DNA replication enzymes?
- Molecular docking (AutoDock Vina) : Dock against topoisomerase II (PDB: 1ZXM) using Lamarckian GA parameters. Key interactions include H-bonds with Arg503 and π-stacking with guanine bases .
- MD simulations (GROMACS) : Simulate 100 ns trajectories to assess binding stability (RMSD <2 Å). MM-PBSA calculations estimate ΔG ≤ -8 kcal/mol for high-affinity analogs .
Q. How can DFT studies elucidate the electronic effects of substituents on reactivity and bioactivity?
- Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices (, ), identifying nucleophilic/electrophilic sites.
- HOMO-LUMO gaps (<4 eV) correlate with enhanced bioactivity in nitro- or cyano-substituted derivatives .
Q. What crystallographic techniques resolve challenges in polymorph identification for this compound?
- SC-XRD : Single crystals grown via slow evaporation (acetonitrile/water) reveal space group P2/c with Z=4. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O= 15% contribution) .
- PXRD : Match experimental patterns (2θ = 10–30°) with Mercury-generated simulations to detect polymorphic impurities .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine scaffolds?
- Reaction monitoring : Use in situ IR or LC-MS to identify intermediates (e.g., enamine formation at 2 hours).
- Catalyst screening : Compare iodine (70% yield) vs. FeCl (45% yield) to optimize cyclization efficiency .
- Scale-up adjustments : Transition from batch to flow chemistry (residence time 30 min, 100°C) improves reproducibility in industrial settings .
Q. What strategies validate conflicting biological data between academic and industrial studies?
- Blinded replication : Independent labs repeat assays using identical protocols (e.g., CellTiter-Glo® for IC).
- Meta-analysis : Pool data from 5+ studies (random-effects model) to identify outliers. For example, industrial studies may use higher-purity lots (>99% vs. 95% academic) .
Tables
Table 1. Key Synthetic Parameters and Outcomes
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Friedländer | I | 75 | 98 | |
| MCR | KSO | 82 | 97 | |
| Flow Chemistry | None | 90 | 99 |
Table 2. Biological Activity of Structural Analogs
| Substituent | MIC (µg/mL) | IC (µM, HeLa) | logP |
|---|---|---|---|
| -NO (C-5) | 2.1 | 0.8 | 2.5 |
| -CH (C-2) | 8.4 | 12.3 | 3.1 |
| -CN (C-7) | 1.9 | 0.5 | 1.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
